molecular formula C30H30N6O6S2 B2628895 2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1173762-07-6

2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2628895
CAS No.: 1173762-07-6
M. Wt: 634.73
InChI Key: ZYCGPRJMVWRFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polyheterocyclic architecture combining an imidazoquinazoline core, a thioether linkage, an aminosulfonylphenyl group, and a 4-methoxybenzyl acetamide moiety. While direct pharmacological data for this compound are absent in the provided evidence, analogs with imidazole, thiazole, or quinazoline cores demonstrate anticancer, antimicrobial, and enzyme-modulating activities . The 4-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the aminosulfonyl moiety could facilitate hydrogen bonding in target binding .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O6S2/c1-42-21-10-6-20(7-11-21)17-33-26(37)16-25-29(39)36-28(34-25)23-4-2-3-5-24(23)35-30(36)43-18-27(38)32-15-14-19-8-12-22(13-9-19)44(31,40)41/h2-13,25H,14-18H2,1H3,(H,32,38)(H,33,37)(H2,31,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCGPRJMVWRFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide is a complex organic molecule with significant potential in biological applications. Its intricate structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic areas, including oncology and infectious diseases.

  • Molecular Formula : C30H30N6O6S2
  • Molecular Weight : 634.73 g/mol
  • CAS Number : 309742-12-9

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors, modulating various biochemical pathways. The sulfonamide groups present in its structure enhance binding affinity to target proteins, potentially inhibiting their activity. This mechanism is crucial for its proposed applications in therapeutic contexts.

Anticancer Activity

In recent studies, compounds structurally similar to 2-(5-{...}) have shown promising anticancer properties. For instance, research has indicated that certain imidazoquinazoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The activity is often assessed through in vitro assays measuring cell viability (IC50 values) and apoptosis induction.

CompoundCell Line TestedIC50 (µM)Mechanism
2-(5-{...})CCRF-CEM leukemia cells>20Apoptosis induction
Similar DerivativeA549 lung cancer cells15Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Preliminary screenings have suggested that derivatives can inhibit bacterial growth, particularly against resistant strains. The mechanism is believed to involve disruption of bacterial protein synthesis or cell wall integrity.

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
E. coli15100
S. aureus20100

Case Studies and Research Findings

  • Screening for Anticancer Activity : A study conducted by Fayad et al. (2019) involved screening a library of compounds, including derivatives of the target molecule, against multicellular spheroids of cancer cells. Results indicated that certain compounds significantly reduced tumor viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of sulfonamide-containing compounds similar to 2-(5-{...}) . The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics.
  • Mechanistic Studies : Investigations into the mechanism of action have shown that compounds can bind to ribosomal RNA, enhancing ribosome activity in persister cells—bacterial cells that survive antibiotic treatment—thereby resuscitating them under stress conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their properties:

Compound Class / Example Structure Core Features Biological Activity Synthesis Highlights Key Findings Reference ID
Target Compound Imidazoquinazoline, thioether, aminosulfonylphenyl, 4-methoxybenzyl acetamide Hypothesized enzyme inhibition/anticancer Multi-step amidation, thioether coupling Structural complexity suggests multi-target potential N/A
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids (e.g., 9c in ) Benzoimidazole, triazole, thiazole, bromophenyl Anticancer (docking studies) Click chemistry, ultrasonic-assisted synthesis Bromophenyl substituent enhances binding affinity to enzyme active sites
Bis(azolyl)sulfonamidoacetamides (e.g., 5, 6, 7 in ) Thiazole, sulfonamide, benzamide Bioassay under investigation DMAP-catalyzed coupling in DCM under ultrasonication Sulfonamide linkage critical for target interaction
Thiazole/thiadiazole secondary amines () Thiazole, thiadiazole, aryl substituents (e.g., 4-fluorophenyl) Antioxidant NaBH4 reduction of Schiff bases Electron-withdrawing substituents (e.g., -F) improve antioxidant capacity
Thiazolinone derivatives () Thiazolinone, benzothiazole, substituted acetamides Aromatase enzyme inhibition Condensation with substituted amines Methyl groups on thiazole enhance enzyme selectivity

Substituent Effects

  • Electron-Withdrawing Groups : Fluorine or bromine substituents () improve binding affinity and metabolic stability, which may guide optimization of the target’s 4-methoxybenzyl group .
  • Aminosulfonyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.